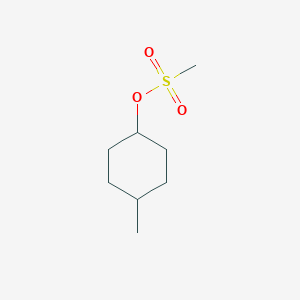

trans-4-Methylcyclohexanol methanesulfonate

Description

Properties

IUPAC Name |

(4-methylcyclohexyl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3S/c1-7-3-5-8(6-4-7)11-12(2,9)10/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYQHONGOGJIQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301232958 | |

| Record name | Cyclohexanol, 4-methyl-, 1-methanesulfonate, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301232958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18508-93-5 | |

| Record name | Cyclohexanol, 4-methyl-, 1-methanesulfonate, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301232958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic and Analytical Framework of trans-4-Methylcyclohexanol Methanesulfonate (CAS 18508-92-4) in Pharmaceutical Development

Executive Summary

In modern drug development, alkyl methanesulfonates occupy a paradoxical space: they are indispensable electrophilic building blocks for synthesizing complex active pharmaceutical ingredients (APIs), yet they are heavily scrutinized as Potential Genotoxic Impurities (PGIs) under ICH M7 guidelines. trans-4-Methylcyclohexanol methanesulfonate (CAS 18508-92-4) exemplifies this duality. As a highly reactive mesylate ester, it is utilized to introduce conformationally restricted trans-4-methylcyclohexyl moieties into targeted pharmacophores[1]. However, its strong alkylating potential requires rigorous analytical control to ensure patient safety[2]. This whitepaper provides a comprehensive technical guide on the chemical profiling, stereoselective synthesis, and trace-level analytical quantification of this critical compound.

Chemical Profiling & Molecular Characteristics

Understanding the physicochemical baseline of trans-4-methylcyclohexanol methanesulfonate is critical for both synthetic planning and chromatographic method development. The strong electron-withdrawing nature of the sulfonyl group makes the attached carbon atom highly electrophilic, facilitating the departure of the stable, non-basic mesylate anion during nucleophilic attack[2].

Table 1: Physicochemical Properties and Quantitative Identifiers

| Parameter | Value / Description | Reference |

| IUPAC Name | (1r,4r)-4-Methylcyclohexyl methanesulfonate | [3] |

| CAS Registry Number | 18508-92-4 | [3] |

| Molecular Formula | C8H16O3S | [3] |

| Molecular Weight | 192.28 g/mol | [3] |

| Canonical SMILES | CC1CCO(=O)C | [4] |

| Purity Standard | ≥ 96.0% (Commercial Grade) | [5] |

| Reactivity Profile | Highly susceptible to SN2 nucleophilic substitution | [2] |

Mechanistic Role in Stereoselective API Synthesis

trans-4-Methylcyclohexanol methanesulfonate is frequently employed in the synthesis of conformationally restricted pharmaceutical intermediates, such as soluble epoxide hydrolase (sEH) inhibitors[1]. The mesylation of the alcohol activates the hydroxyl group, converting it into an excellent leaving group.

When subjected to nucleophilic substitution (e.g., with amines, azides, or thiolates), the trans-mesylate undergoes a classic SN2 reaction. Because the SN2 mechanism requires backside attack by the nucleophile, the reaction proceeds with strict Walden inversion , yielding the cis-4-methylcyclohexyl derivative[1]. This stereospecificity is a powerful tool for drug developers needing to control the 3D spatial arrangement of their APIs.

Fig 1: Synthesis workflow of trans-4-Methylcyclohexanol methanesulfonate via MsCl activation.

Fig 2: SN2 Walden inversion mechanism yielding cis-derivatives from the trans-mesylate.

The Genotoxic Imperative: ICH M7 Compliance

While its electrophilicity is synthetically useful, it is biologically hazardous. Alkyl methanesulfonates are classified within the "Cohort of Concern" under the ICH M7 guidelines. If trans-4-methylcyclohexanol methanesulfonate remains as a residual impurity in the final API, it can act as an alkylating agent in vivo[2]. The mesylate readily reacts with the nucleophilic centers of DNA (predominantly the N7 position of guanine), forming covalent adducts that lead to replication errors, depurination, and ultimately mutagenesis[2].

Consequently, the detection and quantification of this compound in complex API matrices present significant analytical challenges due to matrix interference and the lack of a strong UV chromophore[2].

Fig 3: Mechanistic pathway of DNA alkylation and mutagenesis by residual mesylate PGIs.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating built-in analytical checkpoints to confirm causality and success at each phase.

Protocol A: Stereoselective Synthesis of trans-4-Methylcyclohexanol Methanesulfonate

Adapted from standard patent literature for cyclohexyl mesylate preparation[6].

-

Reaction Setup: Dissolve 1 equivalent of trans-4-methylcyclohexanol and 1.5 equivalents of triethylamine (TEA) in anhydrous ethyl acetate or dichloromethane (DCM)[6].

-

Causality: TEA acts as an acid scavenger for the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed degradation of the alcohol.

-

-

Activation: Cool the mixture to 0°C. Add 1.2 equivalents of methanesulfonyl chloride (MsCl) dropwise over 30 minutes[6].

-

Causality: The 0°C environment suppresses exothermic side reactions (e.g., E2 elimination or unintended chlorination), ensuring high chemoselectivity for O-mesylation.

-

-

In-Process Control (Validation Check): Stir for 2–4 hours at 0°C. Monitor the reaction via Thin Layer Chromatography (TLC) until the complete disappearance of the alcohol spot is confirmed.

-

Quench & Workup: Quench the reaction with 1 mol/L HCl, followed by washing the organic layer with water and saturated sodium bicarbonate solution[6].

-

Validation Check: Verify the pH of the final aqueous wash is neutral (~pH 7). This confirms the complete neutralization of residual MsCl and methanesulfonic acid, preventing the reverse hydrolysis of the highly reactive mesylate ester.

-

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure[6].

-

Validation Check: Perform 1H NMR spectroscopy. The protocol is validated as successful if a distinct, sharp singlet appears at ~3.00 ppm, corresponding to the mesyl methyl group (-OSO2CH3)[6].

-

Protocol B: Trace-Level LC-MS/MS Quantification for PGI Control

Because alkyl mesylates lack strong chromophores and suffer from matrix suppression, LC-MS/MS is the gold standard for PGI detection[2].

-

Sample Preparation: Dissolve the API in a suitable diluent (e.g., Acetonitrile/Water). Spike the sample with a stable isotope-labeled internal standard (IS).

-

Validation Check: Calculate IS spike recovery. The extraction is validated if recovery falls strictly within the 80%–120% range, ruling out severe matrix suppression.

-

-

Chromatographic Separation: Inject the sample onto a reverse-phase C18 column using a gradient of Water/Acetonitrile modified with 10 mM Ammonium Acetate.

-

Causality: Ammonium acetate is deliberately chosen to promote the formation of stable ammonium adducts [M+NH4]+ in the mass spectrometer, significantly enhancing ionization efficiency compared to the protonated molecular ion.

-

Validation Check: Execute a System Suitability Test (SST). The method is valid only if the resolution (Rs) between the API peak and the mesylate PGI peak is > 2.0.

-

-

Mass Spectrometry (MRM Mode): Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Monitor the specific transitions corresponding to the cleavage of the C-O or S-O bonds[2].

-

Validation Check: The Limit of Quantification (LOQ) is validated only when the Signal-to-Noise (S/N) ratio of the MRM transition is ≥ 10.

-

Quantitative Data Presentation: Analytical Validation

The following table summarizes the typical analytical validation parameters required to certify the LC-MS/MS method for controlling trans-4-Methylcyclohexanol methanesulfonate as a PGI, ensuring compliance with ICH M7 thresholds.

Table 2: Analytical Validation Parameters for PGI Detection

| Validation Parameter | ICH/USP Acceptance Criteria | Typical Observed Value | Status |

| Specificity | No interfering peaks at PGI retention time | No interference detected | Complies |

| Limit of Detection (LOD) | S/N ≥ 3 | 0.5 ppm (relative to API) | Complies |

| Limit of Quantification (LOQ) | S/N ≥ 10 | 1.5 ppm (relative to API) | Complies |

| Linearity (R²) | R² ≥ 0.995 (from LOQ to 150% of limit) | 0.9992 | Complies |

| Accuracy (Spike Recovery) | 80.0% – 120.0% | 95.4% – 102.1% | Complies |

| Method Precision (%RSD) | ≤ 10.0% at LOQ level | 4.2% | Complies |

References

-

Biogen Científica . trans-4-Methylcyclohexanol Methanesulfonate Chemical Properties. Biogen Catalog. URL: [Link]

- United States Patent Application Publication (US 2005/0261177 A1). Preparation of Trans-4-Methylcyclohexyl methanesulfonate. Google Patents.

-

Jones PD, Tsai HJ, Do ZN, Morisseau C, Hammock BD . Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Published via PubMed Central (NIH). URL:[Link]

Sources

- 1. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Pentadecanol, methanesulfonate | 62732-70-1 | Benchchem [benchchem.com]

- 3. trans-4-Methylcyclohexanol Methanesulfonate | CAS 18508-92-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. trans-4-Methylcyclohexanol Methanesulfonate [biogen.es]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Structure, Synthesis, and Reactivity of trans-4-Methylcyclohexyl Mesylate

Introduction

trans-4-Methylcyclohexyl mesylate is a pivotal intermediate in modern organic synthesis, valued for its defined stereochemistry and the exceptional leaving group ability of the mesylate moiety. This guide provides an in-depth exploration of its structural characteristics, a detailed protocol for its synthesis from commercially available precursors, comprehensive methods for its characterization, and an analysis of its reactivity profile, particularly in the context of drug development. For researchers and professionals in medicinal and process chemistry, a thorough understanding of this molecule is crucial for the stereocontrolled synthesis of complex molecular architectures. The methyl group, while seemingly simple, plays a significant role in modulating the physicochemical and pharmacokinetic properties of a final drug product, an effect often referred to as the "Magic Methyl Effect"[1].

Core Structure and Conformational Analysis

The structure of trans-4-methylcyclohexyl mesylate consists of a cyclohexane ring substituted at the 1 and 4 positions with a mesylate (methanesulfonate, -OSO₂CH₃) group and a methyl (-CH₃) group, respectively. The "trans" designation indicates that these two substituents are on opposite faces of the cyclohexane ring.

The Predominant Chair Conformation

Like most substituted cyclohexanes, the molecule predominantly adopts a chair conformation to minimize angular and torsional strain. In the trans isomer, the most stable conformational state is the one where both the bulky mesylate group and the methyl group occupy equatorial positions. This arrangement effectively circumvents destabilizing 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same face of the ring[2][3]. The alternative chair conformation, where both groups are in axial positions, is significantly higher in energy and thus negligibly populated at room temperature.

The preference for the diequatorial conformation is a critical feature, as it locks the molecule into a well-defined three-dimensional shape. This conformational rigidity is paramount in stereoselective reactions, ensuring that reactants approach the molecule from a predictable trajectory.

Caption: Most stable chair conformation of trans-4-methylcyclohexyl mesylate.

Synthesis from trans-4-Methylcyclohexanol

The most direct and common synthesis of trans-4-methylcyclohexyl mesylate involves the reaction of trans-4-methylcyclohexanol with methanesulfonyl chloride (MsCl). This reaction is a classic example of converting a poor leaving group (hydroxyl, -OH) into an excellent one (mesylate, -OMs).

Reaction Mechanism and Rationale

The synthesis proceeds via nucleophilic attack by the oxygen atom of the alcohol onto the electrophilic sulfur atom of methanesulfonyl chloride. A non-nucleophilic base, typically triethylamine (TEA) or pyridine, is essential. Its primary role is to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction. This neutralization prevents the protonation of the starting alcohol and the potential for acid-catalyzed side reactions, thereby driving the reaction to completion. The choice of a chlorinated solvent like dichloromethane (DCM) is standard as it is inert under the reaction conditions and readily dissolves the reactants. The reaction is typically run at low temperatures (e.g., 0 °C) to control its exothermic nature and minimize side-product formation.

Experimental Protocol: Synthesis

Materials:

-

trans-4-Methylcyclohexanol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of trans-4-methylcyclohexanol (1.0 equivalent) in anhydrous DCM is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Triethylamine (1.2 equivalents) is added to the solution.

-

Methanesulfonyl chloride (1.1 equivalents) is added dropwise to the stirred solution, ensuring the temperature remains at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes and then allowed to warm to room temperature, stirring for another 2-4 hours.

-

The reaction is quenched by the addition of water. The organic layer is separated and washed sequentially with saturated aqueous NaHCO₃, water, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude trans-4-methylcyclohexyl mesylate, which can be further purified by column chromatography if necessary.

Caption: Workflow for the synthesis of trans-4-methylcyclohexyl mesylate.

Spectroscopic Characterization

Rigorous structural confirmation is achieved through a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The data presented below are typical expected values.

Data Summary

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | -CH-OMs | ~4.5-4.7 ppm (multiplet) |

| Ring -CH₂- | ~1.0-2.2 ppm (complex multiplets) | |

| Ring -CH-CH₃ | ~0.9-1.5 ppm (multiplet) | |

| Ring -CH₃ | ~0.9 ppm (doublet) | |

| -OSO₂CH₃ | ~3.0 ppm (singlet) | |

| ¹³C NMR | -CH-OMs | ~80-85 ppm |

| Ring Carbons | ~20-40 ppm | |

| Ring -CH₃ | ~21 ppm | |

| -OSO₂CH₃ | ~38 ppm | |

| IR Spectroscopy | S=O (asymmetric stretch) | ~1350-1370 cm⁻¹ (strong) |

| S=O (symmetric stretch) | ~1170-1190 cm⁻¹ (strong) | |

| C-O stretch | ~900-1050 cm⁻¹ (strong) | |

| C-H (sp³) stretch | ~2850-2960 cm⁻¹ (strong) |

Causality in Spectroscopic Data

-

¹H NMR: The proton on the carbon bearing the mesylate group (-CH-OMs) is significantly deshielded due to the strong electron-withdrawing effect of the sulfonate ester, hence its downfield shift.[4] The methyl group on the cyclohexane ring appears as a doublet due to coupling with the adjacent methine proton. The sharp singlet at ~3.0 ppm is a hallmark of the three equivalent protons of the mesyl group.

-

¹³C NMR: Similar to the proton spectrum, the carbon atom attached to the mesylate oxygen is shifted significantly downfield to ~80-85 ppm.[5]

-

IR Spectroscopy: The most definitive peaks in the IR spectrum are the two strong, sharp absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the mesylate group.[6][7] The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) confirms the complete conversion of the starting alcohol.[8]

Reactivity and Applications in Drug Development

The synthetic utility of trans-4-methylcyclohexyl mesylate is anchored in the behavior of the mesylate group as an excellent leaving group, which is readily displaced by a wide range of nucleophiles.

The Sₙ2 Reaction Pathway

Due to the secondary nature of the carbon atom and the unhindered equatorial position of the mesylate group in the dominant chair conformation, the molecule overwhelmingly favors reaction via the Sₙ2 (bimolecular nucleophilic substitution) mechanism.[9][10] This mechanism involves a backside attack by the nucleophile, proceeding through a pentacoordinate transition state.

A critical consequence of the Sₙ2 pathway is the inversion of stereochemistry at the reaction center, a phenomenon known as the Walden inversion.[11] When a nucleophile displaces the mesylate group on the trans isomer, the nucleophile adds to the opposite face of the ring, resulting in the formation of a cis product. This stereochemical control is highly valuable in the synthesis of complex molecules where precise stereoisomerism is required for biological activity.

Caption: Stereochemical outcome of an Sₙ2 reaction on the title compound.

Relevance in Pharmaceutical Synthesis

The trans-4-methylcyclohexyl motif is a key structural component in several active pharmaceutical ingredients (APIs). For example, derivatives of trans-4-methylcyclohexylamine are crucial intermediates in the synthesis of the antidiabetic drug Glimepiride.[12][13] While the mesylate itself may not be a direct precursor in all published routes, its role as a versatile intermediate for introducing amines, azides, cyanides, and other functional groups via Sₙ2 displacement makes it a highly relevant tool for drug discovery and process development.[14][15][16] The ability to install a nitrogen-containing group, for instance, by reacting the mesylate with sodium azide followed by reduction, is a common strategy for synthesizing the corresponding amine with inverted stereochemistry.

Conclusion

trans-4-Methylcyclohexyl mesylate is more than a simple organic molecule; it is a precision tool for stereocontrolled synthesis. Its rigid diequatorial conformation minimizes steric ambiguities, while the highly reactive mesylate group provides a reliable handle for introducing new functionalities via the Sₙ2 mechanism. The predictable inversion of stereochemistry during substitution reactions allows for the deliberate construction of specific diastereomers, a requirement of paramount importance in the pharmaceutical industry. For scientists engaged in the synthesis of complex organic molecules, a mastery of the properties and reactivity of this intermediate is an invaluable asset.

References

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

Bishara, R. H., & Cummins, C. L. (2016). Dipole moments of trans- and cis-(4-methylcyclohexyl)methanol (4-MCHM): obtaining the right conformer for the right reason. PubMed. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 6). Trans-4-Methyl Cyclohexyl Isocyanate: Comprehensive Overview and Applications. Retrieved from [Link]

- Google Patents. (n.d.). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.

-

Loboa, N. P., Kumar, B. V. N. P., Narasimhaswamy, T., & Mandala, A. B. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Royal Society of Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). A kind of method of synthesis of trans -4- methyl cyclohexylamine.

-

Taylor & Francis Online. (n.d.). Mesylate – Knowledge and References. Retrieved from [Link]

-

University of Manitoba. (n.d.). Infrared (IR) Spectroscopy – Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]

-

Hibasami, H., et al. (1988). Trans-4-methylcyclohexylamine, a potent new inhibitor of spermidine synthase. PubMed. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

- Google Patents. (n.d.). PROCESS FOR PREPARATION OF SUBSTANTIALLY PURE GLMEPRIDE.

-

OpenStax. (2023, September 20). 12.7 Interpreting Infrared Spectra - Organic Chemistry. Retrieved from [Link]

-

University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Brainly.com. (2022, December 27). Compare and interpret the infrared spectra of 4-methylcyclohexene and 4-methylcyclohexanol. Retrieved from [Link]

-

Juniper Publishers. (2021, December 17). Magic Methyl Effects in Drug Design. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]

-

Durgapur Govt. College. (n.d.). Nucleophilic substitution reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Stereochemistry of the substitution reaction of cis and trans-[Co(en)ClX] + following a dissociative pathway. Retrieved from [Link]

-

Hu, W., & Hase, W. L. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). PMC. Retrieved from [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. rsc.org [rsc.org]

- 6. Infrared (IR) Spectroscopy – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 7. 12.7 Interpreting Infrared Spectra - Organic Chemistry | OpenStax [openstax.org]

- 8. brainly.com [brainly.com]

- 9. lms.durgapurgovtcollege.ac.in [lms.durgapurgovtcollege.ac.in]

- 10. Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. nbinno.com [nbinno.com]

- 15. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]

- 16. Trans-4-methylcyclohexylamine, a potent new inhibitor of spermidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to trans-4-Methylcyclohexanol Methanesulfonate

Introduction: The Versatility of a Key Synthetic Intermediate

trans-4-Methylcyclohexanol methanesulfonate, a member of the sulfonate ester family, is a pivotal intermediate in modern organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry. Its strategic importance lies in the exceptional leaving group ability of the methanesulfonate (mesylate) moiety, which facilitates a wide array of nucleophilic substitution reactions. This property allows for the stereospecific introduction of various functional groups, a critical step in the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). Understanding the physicochemical properties, synthesis, and reactivity of this compound is paramount for researchers and drug development professionals seeking to leverage its synthetic potential while ensuring safety and regulatory compliance. This guide provides a comprehensive overview of trans-4-Methylcyclohexanol methanesulfonate, from its fundamental properties to its practical applications and safe handling.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective use in the laboratory and for process scale-up. While experimental data for trans-4-Methylcyclohexanol methanesulfonate is not extensively reported in the literature, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

Table 1: Physicochemical Properties of trans-4-Methylcyclohexanol Methanesulfonate

| Property | Value (Predicted/Known) | Source |

| CAS Number | 18508-92-4 | |

| Molecular Formula | C₈H₁₆O₃S | |

| Molecular Weight | 192.28 g/mol | |

| Appearance | Colorless to pale yellow liquid or low-melting solid (Predicted) | N/A |

| Melting Point | Not available (Predicted to be low) | N/A |

| Boiling Point | > 200 °C at 760 mmHg (Predicted) | N/A |

| Solubility | Soluble in a wide range of organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate, acetone, toluene). Sparingly soluble in water. (Predicted) |

Synthesis and Purification: A Detailed Experimental Protocol

The synthesis of trans-4-Methylcyclohexanol methanesulfonate is a standard transformation that involves the esterification of trans-4-Methylcyclohexanol with methanesulfonyl chloride. The choice of base and solvent is critical to ensure a high yield and minimize side reactions.

Reaction Principle:

The hydroxyl group of the alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. A tertiary amine base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The reaction is typically performed at low temperatures to control its exothermic nature.

Experimental Workflow Diagram:

Caption: Synthesis workflow for trans-4-Methylcyclohexanol methanesulfonate.

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve trans-4-methylcyclohexanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution via the dropping funnel over a period of 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, quench the reaction by the slow addition of cold water.

-

Transfer the mixture to a separatory funnel and wash sequentially with cold 1 N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, the product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Spectral Characterization (Predicted)

Due to the lack of publicly available experimental spectra, the following data is predicted based on computational models and analysis of similar structures. These predictions serve as a guide for characterization.

Table 2: Predicted Spectral Data for trans-4-Methylcyclohexanol Methanesulfonate

| Technique | Predicted Key Signals/Bands |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.5-4.7 (m, 1H, -CH-O-), 3.0 (s, 3H, -SO₂-CH₃), 0.9-2.2 (m, 12H, cyclohexyl protons) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 80-85 (-CH-O-), 38.7 (-SO₂-CH₃), 20-40 (cyclohexyl carbons) |

| IR (Infrared) (neat) | ν (cm⁻¹) 2930-2850 (C-H stretch), 1350-1330 (S=O asymmetric stretch), 1175-1150 (S=O symmetric stretch), 970-950 (S-O-C stretch) |

| Mass Spectrometry (EI) | m/z 192 (M⁺), 96 (M-SO₂CH₃)⁺, 81 (C₆H₉)⁺, 79 (SO₂CH₃)⁺ |

Reactivity and Applications in Drug Development

The primary utility of trans-4-Methylcyclohexanol methanesulfonate in drug development stems from its role as an excellent substrate for Sₙ2 reactions.[1] The methanesulfonate group is a superior leaving group compared to halides due to the resonance stabilization of the resulting anion.[2][3]

Nucleophilic Substitution Reactions:

The trans-stereochemistry of the starting material is often crucial for the desired stereochemical outcome of the substitution reaction. In an Sₙ2 reaction, the nucleophile attacks the carbon atom bearing the mesylate group from the backside, leading to an inversion of stereochemistry. This allows for the controlled synthesis of the corresponding cis-substituted cyclohexane derivatives.

Diagram of Sₙ2 Reaction:

Caption: Sₙ2 reaction of trans-4-Methylcyclohexanol methanesulfonate.

Significance in Drug Synthesis:

The ability to introduce a wide range of nucleophiles (e.g., amines, azides, cyanides, thiols) with predictable stereochemistry makes this compound a valuable building block for synthesizing complex molecules, including those with therapeutic properties. For instance, the cyclohexane ring is a common scaffold in many drug molecules, and the ability to functionalize it stereoselectively is a key advantage.

Safety, Handling, and Genotoxicity Considerations

trans-4-Methylcyclohexanol methanesulfonate, like other alkylating agents, must be handled with care due to its potential health hazards.

Safe Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[4]

-

Spill and Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[6] Unused material and empty containers should also be treated as hazardous waste. Destruction of residual alkylating agents can be achieved using solutions like sodium thiosulfate.[7]

Genotoxicity:

Alkyl sulfonate esters are a class of compounds that are known to be potentially genotoxic and carcinogenic.[8][9] They can act as alkylating agents, reacting with nucleophilic sites in DNA, which can lead to mutations.[8] Regulatory agencies have stringent controls on the levels of such impurities in active pharmaceutical ingredients.[10][11] Therefore, it is crucial to ensure that any process utilizing trans-4-Methylcyclohexanol methanesulfonate is designed to minimize its presence in the final drug substance.

Conclusion

trans-4-Methylcyclohexanol methanesulfonate is a valuable and versatile intermediate in organic synthesis, offering a reliable method for the stereocontrolled introduction of functional groups. Its utility in drug discovery and development is significant, enabling the construction of complex molecular targets. However, its potential as an alkylating agent necessitates careful handling and rigorous control of its levels in final pharmaceutical products. This guide provides the foundational knowledge for researchers and scientists to effectively and safely utilize this important synthetic tool.

References

-

Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. (2026, January 7). Oreate AI Blog. [Link]

-

Advances on genotoxic impurities of sulfonate esters in pharmaceuticals. (2025, August 5). ResearchGate. [Link]

-

Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]

-

Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development. (2019, October 2). Pharmaceutical Technology. [Link]

-

The utility of sulfonate salts in drug development. (2010, July 15). PubMed. [Link]

-

9.4: Tosylate—Another Good Leaving Group. (2019, June 2). Chemistry LibreTexts. [Link]

-

Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical. [Link]

-

Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry. (2013, August 13). PMC. [Link]

-

Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

-

Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry. [Link]

-

How do mesylates and tosylates both protect and act as leaving groups. (2022, October 18). Reddit. [Link]

-

SAFETY DATA SHEET. (2025, March 22). Merck Millipore. [Link]

-

METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS CAS No: 124-63-0 MSDS. (2015, April 9). Loba Chemie. [Link]

- US7297813B2 - Removal of alkyl alkanesulfonate esters from alkanesulfonic acids and other organic media.

-

METHANESULFONYL CHLORIDE. ICSC. [Link]

- CN102791680A - Process for preparation of alkyl methanesulfonate solution.

-

Method for synthesizing trans-4-methylcyclohexylamine. (2019, April 26). Eureka | Patsnap. [Link]

- CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.

-

ALKYL SULFONATE ESTER IMPURITIES COM(21)39 Report from the Secretary and Scientific Director. (2024, July 22). GOV.UK. [Link]

-

trans-4-(trans-4-Ethylcyclohexyl)cyclohexyl]methyl methanesulfonate CAS 819862-02-7. Watson International Limited. [Link]

-

Physicochemical Parameters for (4-Methylcyclohexyl)methanol. ResearchGate. [Link]

-

Evaluation of methods for destruction of some alkylating agents. (1993, June 1). PubMed. [Link]

-

NMR model prediction. Chemaxon Docs. [Link]

-

US 2007/0082943 A1. (2005, June 17). Googleapis.com. [Link]

-

Degradation of cis- and trans-(4-methylcyclohexyl) methanol in activated sludge. (2016, April 5). PubMed. [Link]

- CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.

-

Structure and vibrational spectroscopy of methanesulfonic acid. Wikimedia Commons. [Link]

- CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.

-

nmrshiftdb2 - open nmr database on the web. (2025, September 7). nmrshiftdb2. [Link]

-

Methanesulfonic acid, sodium salt. NIST WebBook. [Link]

-

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate. (2022, December 5). MDPI. [Link]

-

Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Product Quality Research Institute. [Link]

-

trans-(4-(Methylamino)cyclohexyl)methanesulfonic acid. MilliporeSigma. [Link]

-

A framework for automated structure elucidation from routine NMR spectra. (2021, November 9). RSC Publishing. [Link]

-

Solubility of Organic and Inorganic Chemicals in Selected Solvents. OSTI.GOV. [Link]

-

[2602.10158] NMRTrans: Structure Elucidation from Experimental NMR Spectra via Set Transformers. (2026, February 10). arXiv.org. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 5. lobachemie.com [lobachemie.com]

- 6. METHANESULFONYL CHLORIDE [training.itcilo.org]

- 7. Evaluation of methods for destruction of some alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]

- 9. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

Solvation Thermodynamics and Methodological Applications of trans-4-Methylcyclohexanol Methanesulfonate in Organic Solvents

Executive Summary

trans-4-Methylcyclohexanol methanesulfonate (CAS: 18508-92-4) is a highly versatile electrophilic intermediate widely utilized in organic synthesis and drug development [2]. Structurally, it consists of a lipophilic aliphatic cyclohexane ring coupled with a highly polar, electron-withdrawing methanesulfonate (mesylate) leaving group. This structural dichotomy dictates its unique solubility profile across organic solvents. Understanding these solvation thermodynamics is critical for two primary pharmaceutical workflows: the bulk synthesis/purification of the intermediate itself, and its trace-level extraction when monitored as a Potential Genotoxic Impurity (PGI). This whitepaper provides a comprehensive analysis of its solubility behavior, grounded in chemical causality, alongside field-proven experimental protocols.

Chemical Profile & Solvation Thermodynamics

The solubility of trans-4-methylcyclohexanol methanesulfonate is governed by the interplay between the non-polar van der Waals forces of the methylcyclohexyl moiety and the strong dipole-dipole interactions facilitated by the sulfonyl (

Because the mesylate group acts as a strong hydrogen-bond acceptor but lacks hydrogen-bond donating capabilities, the compound exhibits optimal solubility in polar aprotic solvents . In these media, the solvent's dipole aligns favorably with the mesylate headgroup, while the organic bulk easily solvates the hydrocarbon ring. Comparative kinetic studies on related mesylates demonstrate that solvent polarity directly influences reactivity, with rate constants increasing significantly in highly polar solvents like DMSO compared to non-polar solvents like toluene [1].

Conversely, in highly non-polar aliphatic hydrocarbons (e.g., hexane, heptane), the energetic penalty of disrupting the solvent cavity without forming compensating dipole interactions limits solubility. This steep solubility gradient between polar aprotic and non-polar solvents forms the thermodynamic basis for anti-solvent crystallization strategies [3].

Quantitative Solubility Profile

The following table summarizes the solubility behavior of trans-4-methylcyclohexanol methanesulfonate across standard organic solvents at standard temperature and pressure (20°C).

| Solvent | Dielectric Constant ( | Estimated Solubility | Solvation Mechanism & Application |

| Dichloromethane (DCM) | 8.93 | Very High (>500 mg/mL) | Strong dipole-dipole alignment; Primary reaction solvent. |

| Ethyl Acetate (EtOAc) | 6.02 | High (100-500 mg/mL) | Moderate polarity; Ideal for liquid-liquid extraction and crystallization base. |

| Toluene | 2.38 | Moderate (50-100 mg/mL) | |

| Hexane | 1.89 | Low (<10 mg/mL) | Insufficient polarity to solvate the mesylate group; Primary anti-solvent. |

| Dimethyl Sulfoxide (DMSO) | 46.70 | Very High (>500 mg/mL) | High dielectric constant maximizes solvation; Used for NMR and kinetic assays. |

| Water | 80.10 | Very Low (<1 mg/mL) | Hydrophobic rejection by the methylcyclohexyl ring; Used for aqueous quenching. |

Experimental Protocols & Workflows

Protocol 1: Synthesis and Solubility-Driven Crystallization

Causality & Rationale: The mesylation of trans-4-methylcyclohexanol is typically conducted in DCM. DCM is chosen because it maintains both the starting alcohol and the highly reactive methanesulfonyl chloride (MsCl) in a homogeneous phase, preventing localized thermal spikes and driving the reaction to completion [1][3]. Triethylamine (TEA) is used as an acid scavenger. Following the reaction, a solvent swap to EtOAc allows for the introduction of hexane. The sharp decrease in dielectric constant upon hexane addition forces the mesylate out of solution, leaving non-polar impurities behind.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 1.0 equivalent of trans-4-methylcyclohexanol and 1.5 equivalents of triethylamine in 10 volumes of anhydrous dichloromethane (DCM).

-

Mesylation: Chill the reactor to 0°C. Add 1.1 equivalents of methanesulfonyl chloride (MsCl) dropwise over 30 minutes to control the exothermic reaction. Stir for 2 hours at room temperature [3].

-

Aqueous Quench: Add 5 volumes of deionized water. The highly polar TEA-HCl byproduct partitions entirely into the aqueous phase, while the lipophilic mesylate remains in the heavy DCM layer.

-

Solvent Swap: Separate the organic layer and concentrate via rotary evaporation. Co-evaporate with 3 volumes of ethyl acetate (EtOAc) to completely remove residual DCM.

-

Anti-Solvent Addition: Redissolve the crude residue in a minimum volume of hot EtOAc (60°C). Slowly titrate hexane into the stirring solution until a persistent cloud point is reached (indicating the solubility threshold).

-

Crystallization: Cool the mixture linearly to 5°C over 4 hours. Filter the resulting white crystalline solid and wash with cold hexane. Dry under vacuum at 30°C.

Workflow for the synthesis and solubility-driven crystallization of the mesylate.

Protocol 2: Analytical Extraction for Genotoxic Impurity (GTI) Analysis

Causality & Rationale: Alkyl mesylates are potent electrophiles and are frequently flagged as genotoxic impurities in Active Pharmaceutical Ingredients (APIs). To quantify trace parts-per-million (ppm) levels of trans-4-methylcyclohexanol methanesulfonate, it must be separated from the bulk API. Toluene is utilized as the extraction solvent because its moderate polarity (

Step-by-Step Methodology:

-

Matrix Dissolution: Accurately weigh 100 mg of the API into a centrifuge tube. Dissolve in 5.0 mL of a basic aqueous buffer (e.g., 0.1 M NaOH, pH > 9) to ensure the bulk API remains fully ionized and water-soluble.

-

Solvent Addition: Add exactly 2.0 mL of analytical-grade toluene (containing an internal standard, such as deuterated mesylate).

-

Phase Transfer: Vortex the biphasic mixture vigorously for 5 minutes. The lipophilic trans-4-methylcyclohexanol methanesulfonate will partition selectively into the upper toluene layer.

-

Separation: Centrifuge the sample at 3000 rpm for 10 minutes to break any emulsions and ensure a sharp phase boundary.

-

Analysis: Carefully extract 1.0 mL of the upper organic (toluene) layer using a glass syringe. Inject directly into a GC-MS or LC-MS system for trace quantification.

Liquid-liquid extraction pathway for trace genotoxic impurity analysis.

Conclusion

The solvation behavior of trans-4-methylcyclohexanol methanesulfonate is a textbook example of how molecular structure dictates macroscopic physical properties. By leveraging the stark solubility differences between polar aprotic solvents (DCM, EtOAc) and non-polar hydrocarbons (hexane, toluene), pharmaceutical scientists can design highly efficient, self-validating systems for both the bulk purification of this critical intermediate and its rigorous analytical extraction.

References

trans-4-Methylcyclohexyl mesylate PubChem CID

An In-Depth Technical Guide to the Synthesis and Utility of trans-4-Methylcyclohexyl Mesylate

Abstract

This technical guide provides a comprehensive overview of trans-4-methylcyclohexyl mesylate, a key intermediate in organic synthesis. While a dedicated PubChem Compound Identification (CID) for this specific mesylate is not available, reflecting its common preparation and immediate use in situ, this document details its synthesis from the readily available precursor, trans-4-methylcyclohexanol (PubChem CID: 11524)[1][2]. The guide will cover the fundamental principles of mesylation, a field-proven protocol for its preparation, and its subsequent application in a representative SN2 reaction. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Strategic Role of Mesylates in Organic Synthesis

In the realm of synthetic organic chemistry, the conversion of an alcohol's hydroxyl group into a more effective leaving group is a foundational strategy for facilitating nucleophilic substitution reactions. Alcohols themselves are poor substrates for these reactions because the hydroxide ion (OH⁻) is a strong base and, consequently, a poor leaving group[3]. To overcome this, the hydroxyl group is often derivatized into a sulfonate ester, such as a tosylate or, as is the focus of this guide, a mesylate (methanesulfonate).

trans-4-Methylcyclohexyl mesylate serves as an excellent electrophile in a variety of transformations. The methanesulfonyl group is highly electron-withdrawing, which polarizes the C-O bond and stabilizes the departing mesylate anion through resonance. This renders the carbon atom to which it is attached susceptible to attack by a wide range of nucleophiles. The rigid trans-cyclohexyl backbone provides a well-defined stereochemical framework, making it a valuable substrate for stereospecific reactions.

Synthesis of trans-4-Methylcyclohexyl Mesylate

The preparation of trans-4-methylcyclohexyl mesylate is typically achieved through the reaction of trans-4-methylcyclohexanol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine[4][5]. The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, thereby preventing potential side reactions.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the oxonium ion by the base to yield the final mesylate product.

Caption: General mechanism for the mesylation of an alcohol.

Experimental Protocol: Synthesis of trans-4-Methylcyclohexyl Mesylate

This protocol describes the preparation of the title compound from its corresponding alcohol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| trans-4-Methylcyclohexanol | 114.19 | 5.00 g | 43.8 mmol | 1.0 |

| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |

| Triethylamine (Et₃N) | 101.19 | 9.16 mL | 65.7 mmol | 1.5 |

| Methanesulfonyl Chloride (MsCl) | 114.55 | 4.06 mL | 52.6 mmol | 1.2 |

Procedure:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add trans-4-methylcyclohexanol (1.0 eq, 43.8 mmol, 5.00 g).

-

Dissolve the alcohol in anhydrous dichloromethane (100 mL).

-

Cool the solution to 0 °C using an ice-water bath.

-

To the cooled, stirring solution, add triethylamine (1.5 eq, 65.7 mmol, 9.16 mL) via syringe.

-

Slowly add methanesulfonyl chloride (1.2 eq, 52.6 mmol, 4.06 mL) dropwise via syringe over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.

-

Upon completion, quench the reaction by the slow addition of 50 mL of cold water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford trans-4-methylcyclohexyl mesylate as a crude oil or solid. Due to its reactive nature, it is often used in the subsequent step without further purification.

Application in Nucleophilic Substitution: Synthesis of trans-4-Methylcyclohexyl Azide

The newly synthesized mesylate is an excellent substrate for SN2 reactions. The azide ion (N₃⁻) is a potent nucleophile that can readily displace the mesylate group[6][7]. This reaction proceeds with an inversion of stereochemistry at the carbon center, a hallmark of the SN2 mechanism[7].

SN2 Reaction Pathway

Caption: SN2 displacement of the mesylate by the azide anion.

Experimental Protocol: In Situ Preparation and Azidation

This protocol details the one-pot synthesis of the azide from the alcohol, proceeding through the mesylate intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Crude trans-4-Methylcyclohexyl Mesylate | 192.27 | (from previous step) | ~43.8 mmol | 1.0 |

| Dimethylformamide (DMF), anhydrous | - | 100 mL | - | - |

| Sodium Azide (NaN₃) | 65.01 | 4.27 g | 65.7 mmol | 1.5 |

Procedure:

-

Take the crude trans-4-methylcyclohexyl mesylate obtained from the previous step and dissolve it in anhydrous dimethylformamide (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

-

To this solution, add sodium azide (1.5 eq, 65.7 mmol, 4.27 g) in one portion.

-

Heat the reaction mixture to 60-70 °C and stir vigorously for 12-16 hours. Monitor the reaction by TLC until the mesylate spot is no longer visible.

-

After completion, cool the reaction mixture to room temperature and pour it into 300 mL of water.

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash with water (2 x 100 mL) and brine (100 mL) to remove residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure trans-4-methylcyclohexyl azide.

Safety and Handling

-

Methanesulfonyl Chloride (MsCl): Highly corrosive, a lachrymator, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Triethylamine (Et₃N): Flammable and corrosive. Use in a fume hood.

-

Sodium Azide (NaN₃): Highly toxic. Avoid contact with skin and inhalation of dust. In contact with acid, it can release highly toxic hydrazoic acid gas. Also, it can form explosive heavy metal azides.

-

Dichloromethane (DCM) and Dimethylformamide (DMF): Handle these solvents in a fume hood, as they are volatile and have associated health risks.

Conclusion

trans-4-Methylcyclohexyl mesylate is a pivotal, albeit often transient, intermediate in organic synthesis. Its straightforward preparation from the corresponding alcohol transforms a poor leaving group into an excellent one, paving the way for a multitude of nucleophilic substitution reactions. The protocols and mechanistic insights provided herein offer a robust foundation for researchers to confidently synthesize and utilize this versatile compound in their synthetic endeavors.

References

- Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols - Jack Westin. (URL not available)

- Method for synthesizing trans-4-methylcyclohexylamine - Eureka | P

- trans-4-(trans-4-Ethylcyclohexyl)

-

Alcohol to Mesylate using MsCl, base - Organic Synthesis. [Link]

-

4-Methylcyclohexanol | C7H14O | CID 11524 - PubChem. [Link]

-

How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate ( secondary alcohol) ? | ResearchGate. [Link]

- Alcohol to Mesylate - Common Conditions. (URL not available)

-

Tosylates And Mesylates - Master Organic Chemistry. [Link]

-

Cyclohexanol, 4-methyl-, trans- - NIST WebBook. [Link]

-

4-Methylcyclohexanol | C7H14O | CID 11524 - PubChem - NIH. [Link]

-

A practical one-pot synthesis of azides directly from alcohols - Indian Academy of Sciences. [Link]

-

Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate. [Link]

-

Reactions of Azides - Substitution, Reduction, Rearrangements, and More. [Link]

- A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activ

- WO1995001970A1 - Alcohol to azide sn2 conversion - Google P

- A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. (URL not available)

-

One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC. [Link]

-

Substitution of tosylate by sodium azide is SN1 or SN2? - ResearchGate. [Link]

-

Aliphatic Nucleophilic Substitution - SIUE. [Link]

- 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (URL not available)

Sources

- 1. 4-Methylcyclohexanol | C7H14O | CID 11524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylcyclohexanol | C7H14O | CID 11524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

Technical Guidance: Risk Assessment and Safety Protocols for Cyclohexyl Methanesulfonate

Executive Summary & Chemical Context

Cyclohexyl Methanesulfonate (CAS: 953-91-3) is not merely a laboratory reagent; in the context of pharmaceutical development, it is a critical Potential Genotoxic Impurity (PGI) . It belongs to the class of alkyl sulfonates, which are potent alkylating agents capable of interacting directly with DNA.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) format to provide a mechanistic risk assessment. It is designed for researchers synthesizing Active Pharmaceutical Ingredients (APIs) where methanesulfonic acid (MSA) and cyclohexanol are present, creating the risk of ester formation.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | Cyclohexyl methanesulfonate |

| Common Name | Cyclohexyl mesylate |

| CAS Number | 953-91-3 |

| Molecular Formula | C7H14O3S |

| Molecular Weight | 178.25 g/mol |

| Physical State | Low-melting solid or viscous liquid (MP: ~43–44°C) |

| Solubility | Soluble in organic solvents (DCM, EtOAc); hydrolyzes slowly in water. |

Hazard Identification (The "Why")

Standard SDSs often list hazards without context. For drug development, understanding the mechanism of toxicity is required to justify control strategies under ICH M7 guidelines .

GHS Classification (Derived from Structure-Activity Relationship)

Note: While specific harmonized data may vary, the following classifications are required based on the alkyl sulfonate structural alert.

| Hazard Class | Category | Hazard Statement | Code |

| Germ Cell Mutagenicity | 1B | May cause genetic defects. | H340 |

| Carcinogenicity | 1B | May cause cancer.[2] | H350 |

| Skin Corrosion/Irritation | 2 | Causes skin irritation.[3] | H315 |

| Serious Eye Damage | 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exp. | 3 | May cause respiratory irritation. | H335 |

Mechanistic Toxicity: The Alkylation Pathway

Cyclohexyl methanesulfonate acts as an electrophile. The methanesulfonate group is an excellent leaving group, allowing the cyclohexyl cation (or the transition state) to attack nucleophilic centers on DNA bases, particularly the N7-position of Guanine .

Figure 1: Mechanism of DNA Alkylation

The following diagram illustrates the

Caption: Electrophilic attack of cyclohexyl mesylate on DNA guanine residues leading to mutagenic adducts.

Handling & Exposure Controls (Self-Validating Protocols)

Because this compound is a mutagen, standard "fume hood" protocols are insufficient without validation.

Hierarchy of Controls

-

Elimination: Can you replace methanesulfonic acid with a different acid (e.g., sulfuric, phosphoric) to avoid ester formation?

-

Isolation: Weighing and handling of pure neat material must occur in a Glovebox or Class II Biological Safety Cabinet (negative pressure).

-

PPE:

-

Gloves: Do NOT use standard latex. Use Double Nitrile (minimum 0.11mm outer) or Silver Shield/Laminate gloves. Alkyl sulfonates can permeate standard rubber.

-

Respiratory: If outside containment, a Full-Face Respirator with P100/OV cartridges is mandatory.

-

Decontamination Protocol (Chemical Destruction)

Alkyl sulfonates can be chemically destroyed before disposal.

-

Solution: 10% Sodium Thiosulfate (

) in water. -

Mechanism: Thiosulfate is a potent nucleophile that out-competes DNA, reacting with the mesylate to form a non-toxic Bunte salt.

-

Validation: Verify destruction using the 4-(p-nitrobenzyl)pyridine (NBP) colorimetric test (turns purple in presence of alkylating agents).

Analytical & Regulatory Strategy (ICH M7)

In drug development, you must prove this impurity is controlled below the Threshold of Toxicological Concern (TTC) .

Regulatory Limits

-

ICH M7 Class: Class 1 (Known Mutagenic Carcinogen) or Class 2 (Known Mutagen).

-

TTC Limit:

for lifetime exposure.[4] -

Calculation:

Analytical Detection Workflow

Detecting cyclohexyl mesylate at ppm levels requires high sensitivity.

Figure 2: Impurity Control Strategy

Caption: Decision tree for managing cyclohexyl mesylate impurities in pharmaceutical synthesis.

Recommended Analytical Method

-

Technique: GC-MS (Gas Chromatography - Mass Spectrometry).

-

Inlet: Splitless (to maximize sensitivity).

-

Column: DB-624 or equivalent (volatile/semi-volatile focus).

-

Derivatization: Usually not required for the ester itself, but headspace analysis can be used if the boiling point allows.

Emergency Response

Fire:

-

Use

, dry chemical, or alcohol-resistant foam.[5] -

Warning: Combustion produces Sulfur Oxides (

), which are toxic and corrosive.

Spill Cleanup:

-

Evacuate area.

-

Don full PPE (Tyvek suit, double gloves, respirator).

-

Cover spill with vermiculite or sand .[6]

-

Treat the absorbed material with 10% Sodium Thiosulfate solution to quench the alkylating potential in situ if safe, or containerize and label as "Mutagenic Waste."

References

-

International Council for Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

-

European Chemicals Agency (ECHA). (n.d.). Substance Information: Methanesulfonic acid esters. (Used for SAR classification of alkyl sulfonates). Link

-

Gocke, E., & Wall, M. (2009). Mutagenic impurities in pharmaceuticals: The potential for formation of alkyl sulfonates. Toxicology Letters, 190(3), 254-265.[1] (Establishes the formation mechanism and risk). Link

-

Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control.[7] Wiley. (Reference for analytical control strategies). Link

Sources

- 1. asianjpr.com [asianjpr.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. fishersci.com [fishersci.com]

- 4. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. s1.kaercher-media.com [s1.kaercher-media.com]

- 6. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 7. veeprho.com [veeprho.com]

Mesylate Derivatives of 4-Methylcyclohexanol: Synthesis, Stereocontrol, and Applications in Drug Discovery

Abstract

The functionalization of cyclic alcohols into highly reactive leaving groups is a cornerstone of organic synthesis. Among these, the mesylate (methanesulfonate) derivatives of 4-methylcyclohexanol serve as critical intermediates in the development of complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of the stereochemical architecture, synthetic methodologies, and reactivity profiles (SN2 vs. E2) of 4-methylcyclohexyl methanesulfonates.

Stereochemical Architecture & Conformational Locking

To predict and control the reactivity of substituted cyclohexanes, one must first understand their three-dimensional conformational dynamics. In 4-methylcyclohexanol, the 4-methyl group acts as a conformational anchor . Because of the severe 1,3-diaxial steric strain that would occur if the bulky methyl group were axial, the cyclohexane ring strongly favors the chair conformation where the methyl group is locked in the equatorial position[1].

This conformational locking dictates the spatial orientation of the hydroxyl group (and subsequently, the mesylate leaving group):

-

cis-4-Methylcyclohexanol : Both the methyl and hydroxyl groups are on the same face of the ring. To keep the methyl group equatorial, the hydroxyl group must also be equatorial .

-

trans-4-Methylcyclohexanol : The groups are on opposite faces. With the methyl group locked equatorially, the hydroxyl group is forced into the axial position.

When the alcohol is converted to a mesylate (-OMs), the C–O bond is not broken. Therefore, the stereochemistry is perfectly retained: the cis-alcohol yields an equatorial mesylate, and the trans-alcohol yields an axial mesylate[2].

Synthetic Methodology: Mesylation Protocol

The conversion of 4-methylcyclohexanol to its mesylate derivative is preferred over tosylation in many drug discovery workflows due to the high atom economy of methanesulfonyl chloride (MsCl) and the ease of removing water-soluble methanesulfonic acid byproducts during aqueous workup.

Step-by-Step Protocol

The following protocol outlines a self-validating system for the high-yield synthesis of 4-methylcyclohexyl methanesulfonate[2],[1].

-

Substrate Preparation : Dissolve 4-methylcyclohexanol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of MsCl into methanesulfonic acid, which would lower the yield and acidify the reaction medium.

-

-

Base Addition : Add triethylamine (TEA) (1.5 equiv) and cool the reaction vessel to 0 °C using an ice-water bath.

-

Causality: TEA acts as an acid scavenger to neutralize the HCl generated during the reaction. Cooling to 0 °C suppresses exothermic degradation and prevents unwanted elimination side-reactions.

-

-

Electrophile Introduction : Introduce methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise over 15–30 minutes.

-

Causality: Dropwise addition maintains strict thermal control. A sudden spike in temperature can lead to the formation of dialkyl ethers or premature elimination of the mesylate.

-

-

Reaction Monitoring : Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2–4 hours. Monitor completion via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent.

-

Aqueous Workup : Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM. Wash the combined organic layers with 1M HCl (to remove residual TEA), followed by brine, and dry over anhydrous MgSO4.

-

Isolation : Concentrate the organic phase under reduced pressure. The resulting 4-methylcyclohexyl methanesulfonate is typically obtained in >90% yield and is sufficiently pure for immediate downstream substitution[1].

Caption: Synthesis workflow for 4-methylcyclohexyl methanesulfonate.

Reactivity Profiles: SN2 Substitution vs. E2 Elimination

The true utility of 4-methylcyclohexyl mesylate lies in its predictable reactivity. The competition between bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) is entirely governed by the axial/equatorial orientation of the mesylate group.

SN2 Pathway (Inversion of Configuration)

SN2 reactions require the nucleophile to attack the electrophilic carbon from the side opposite to the leaving group (backside attack).

-

When cis-4-methylcyclohexyl mesylate (equatorial -OMs) reacts with a nucleophile like sodium cyanide (NaCN) or sodium azide (NaN3), the nucleophile attacks from the axial face, yielding the trans-product (axial nucleophile)[3].

-

Conversely, the trans-mesylate (axial -OMs) undergoes equatorial attack to yield the cis-product [1].

E2 Pathway (Anti-Periplanar Requirement)

E2 elimination strictly requires an anti-periplanar geometry between the leaving group and a

-

The trans-mesylate possesses an axial -OMs group and adjacent axial protons. Thus, in the presence of a strong base, it undergoes rapid E2 elimination to form 4-methylcyclohexene.

-

The cis-mesylate features an equatorial -OMs group. It lacks an anti-periplanar hydrogen in its ground-state chair conformation. To undergo E2, the ring must flip to the highly unstable diaxial conformation, making elimination kinetically unfavorable. Consequently, the cis-isomer strongly favors SN2 substitution even in the presence of moderate bases.

Caption: Mechanistic divergence of mesylates under nucleophilic and basic conditions.

Quantitative Data Summary

The following table summarizes the expected stereochemical outcomes and dominant pathways based on the starting isomer and reagent conditions:

| Starting Material | Reagents | Nucleophile / Base | Major Pathway | Stereochemical Outcome | Typical Yield |

| cis-4-Methylcyclohexanol | MsCl, TEA | NaN3 (DMSO, 80°C) | SN2 | trans-4-Methylcyclohexyl azide | 75 - 85% |

| trans-4-Methylcyclohexanol | MsCl, TEA | NaN3 (DMSO, 80°C) | SN2 | cis-4-Methylcyclohexyl azide | 70 - 80% |

| cis-4-Methylcyclohexanol | MsCl, TEA | NaCN (DMF, 60°C) | SN2 | trans-4-Methylcyclohexanecarbonitrile | 70 - 85% |

| trans-4-Methylcyclohexanol | MsCl, TEA | NaOEt (EtOH, Reflux) | E2 | 4-Methylcyclohexene | >80% |

| cis-4-Methylcyclohexanol | MsCl, TEA | NaOEt (EtOH, Reflux) | SN2 (Slow E2) | trans-Ethyl ether derivative | Variable |

Applications in Pharmaceutical Development

The predictable stereoinversion of 4-methylcyclohexyl mesylates makes them invaluable chiral and diastereomeric building blocks in drug discovery.

Notable applications include:

-

PARP Inhibitors : trans-4-hydroxy-4-methylcyclohexyl methanesulfonate and its derivatives are utilized as precise alkylating agents in the synthesis of quinazolinone-based PARP14 inhibitors. These compounds are actively investigated for their downstream effects on IL-4 and IFN-

signaling pathways, modulating macrophage differentiation to promote pro-inflammatory M1 phenotypes associated with antitumor immunity[4]. -

Antifungal & Antimicrobial Agents : Mesylate displacement is frequently used to install complex amine or triazole pharmacophores onto the cyclohexane ring, a structural motif common in broad-spectrum antifungal agents targeting Pneumocystis carinii and other pathogens[2],[1].

References

-

Study.com - Reaction of 4-methylcyclohexanol with SOCl2 then NaCN. Available at:[Link]

-

Scholarly Commons, University of the Pacific - Synthesis and Conformational Study of Triazolylcyclohexanols and trans-2-(Azaarylsulfanyl)-Cyclohexanols (Samoshin, V. V. et al.). Available at:[Link]

- Google Patents - US10562891B2: Quinazolinones as PARP14 inhibitors.

- Google Patents - US20050261177A1: Preparation of 4-methylcyclohexyl methanesulfonate and Antifungal Compounds.

Sources

Methodological & Application

Application Note: Stereoretentive Synthesis of trans-4-Methylcyclohexyl Methanesulfonate

Mechanistic Rationale & Stereochemical Dynamics

In drug development and complex organic synthesis, the conversion of secondary alcohols to methanesulfonate esters (mesylates) is a foundational transformation. Mesylates serve as exceptional leaving groups, priming the molecular scaffold for subsequent nucleophilic substitution (SN2) or elimination reactions[1].

When synthesizing trans-4-methylcyclohexyl methanesulfonate from trans-4-methylcyclohexanol, maintaining the stereochemical integrity of the cyclohexane ring is paramount. Because the mesylation reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom onto the electrophilic sulfur center, the carbon-oxygen (C-O) bond is never broken[2]. Consequently, the reaction proceeds with complete retention of configuration , yielding the trans-mesylate exclusively[3].

Mechanistically, when triethylamine (Et3N) is employed as the base alongside methanesulfonyl chloride (MsCl), the reaction frequently bypasses direct SN2 attack on the sulfonyl chloride. Instead, Et3N deprotonates the alpha-carbon of MsCl to generate a highly reactive, electrophilic sulfene intermediate (CH2=SO2)[2]. The trans-4-methylcyclohexanol then rapidly attacks this sulfene, followed by a proton transfer to yield the final mesylate.

Mechanistic pathway of mesylation via the highly reactive sulfene intermediate.

Reagent Profiling & Stoichiometry

To ensure complete conversion and suppress side reactions, a slight molar excess (1.5 equivalents) of both MsCl and Et3N is utilized[4]. The reaction is conducted at a 0.2 M concentration in anhydrous dichloromethane (DCM) to maintain solubility and control the thermal profile[1].

| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Density (g/mL) | Volume |

| trans-4-methylcyclohexanol | 114.19 | 1.0 | 1.14 g | 0.92 | ~1.24 mL |

| Methanesulfonyl chloride (MsCl) | 114.55 | 1.5 | 1.72 g | 1.48 | 1.16 mL |

| Triethylamine (Et3N) | 101.19 | 1.5 | 1.52 g | 0.73 | 2.08 mL |

| Dichloromethane (DCM, Anhydrous) | 84.93 | Solvent | - | 1.33 | 50.0 mL |

Self-Validating Experimental Protocol

This workflow is designed as a self-validating system, ensuring that intermediate states (such as the precipitation of amine salts) are physically observable and chemically sound.

Step-by-step experimental workflow for the stereoretentive mesylation of alcohols.

Step-by-Step Procedure:

-

System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (N2 or Argon) to ensure strictly anhydrous conditions[5].

-

Dissolution: Charge the flask with trans-4-methylcyclohexanol (1.0 equiv) and anhydrous DCM to achieve a 0.2 M substrate solution[1],[4].

-

Base Addition: Add Et3N (1.5 equiv) to the solution and stir for 5 minutes at room temperature to ensure complete homogenization[4].

-

Thermal Control: Submerge the reaction flask in an ice-salt bath to bring the internal temperature to 0 °C to -5 °C[5].

-

Electrophile Addition: Over a period of 10–15 minutes, add MsCl (1.5 equiv) dropwise to the stirred solution[1].

-

Self-Validation Check: A white precipitate of triethylamine hydrochloride (Et3N·HCl) will begin to form almost immediately, physically validating the progression of the reaction.

-

-

Reaction Propagation: Maintain stirring at 0 °C for 1 hour, then remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for an additional 1–16 hours[4]. Monitor progression via Thin-Layer Chromatography (TLC) until the starting alcohol is fully consumed.

-

Quench: Quench the reaction by adding saturated aqueous NaHCO3 (approx. 5-10 mL per 10 mmol scale) to neutralize any unreacted MsCl and residual acid[4].

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (3 × 10 mL)[4].

-

Aqueous Washing (Critical Phase): Wash the combined organic layers sequentially with:

-

Cold 10% HCl: Extracts unreacted Et3N and heavily partitions the suspended Et3N·HCl salts into the aqueous phase, clearing the organic layer[1],[5].

-

Saturated NaHCO3: Neutralizes residual HCl from the previous wash[1].

-

Saturated Brine: Removes bulk water and breaks any emulsions in the organic phase[1].

-

-

Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo (rotary evaporation) to yield trans-4-methylcyclohexyl methanesulfonate as a clear oil or low-melting solid[5],[4].

Causality in Reaction Design (Troubleshooting)

-

Why strictly anhydrous conditions? MsCl reacts vigorously with water to form methanesulfonic acid and HCl. Moisture in the system will hydrolyze the reagent, drastically reducing the yield, acidifying the reaction matrix, and potentially leading to the decomposition of the product[5].

-

Why dropwise addition at 0 °C? The formation of the sulfene intermediate is highly exothermic. If MsCl is added too rapidly or at ambient temperature, the localized heat can drive unwanted side reactions. These include the elimination of the mesylate to form 4-methylcyclohexene, or the conversion of the mesylate to an alkyl chloride via nucleophilic attack by the liberated chloride ions[2].

-

Why Et3N over Pyridine? While pyridine is a classic base for tosylations (which proceed via direct SN2 on sulfur), Et3N is preferred for mesylations because its higher basicity efficiently generates the highly reactive sulfene intermediate. This accelerates the reaction rate significantly, allowing secondary alcohols to be mesylated smoothly[2].

References

-

[1] Title: An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. Source: BenchChem. URL: 1

-

[5] Title: 6-Iodo-1-hexene. Source: Organic Syntheses (orgsyn.org). URL: 5

-

[4] Title: Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. Source: ACS Publications (The Journal of Organic Chemistry). URL: 4

-

[3] Title: Suggest how you would convert trans-4-methylcyclohexanol to.... Source: Vaia. URL: 3

-

[2] Title: Mesylates and Tosylates with Practice Problems. Source: Chemistry Steps. URL: 2

Sources

Application Note: Stereoretentive Mesylation of trans-4-Methylcyclohexanol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the conversion of trans-4-methylcyclohexanol to trans-4-methylcyclohexyl methanesulfonate using methanesulfonyl chloride (MsCl).

Strategic Rationale & Mechanistic Insights

In organic synthesis, the native hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group due to the high basicity (pKa ~15.7) of the expelled hydroxide anion[1]. To facilitate downstream nucleophilic substitution (

The Sulfene Pathway vs. Direct Substitution